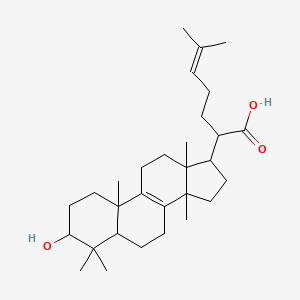

beta-Elemolic acid

説明

特性

IUPAC Name |

2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSBUIQBEPROBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | beta-Elemolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28282-54-4 |

Source

|

| Record name | beta-Elemolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 201 °C |

Source

|

| Record name | beta-Elemolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

beta-Elemolic acid chemical structure and properties

An In-Depth Technical Guide to β-Elemolic Acid: Structure, Properties, and Therapeutic Potential

Introduction

β-Elemolic acid is a naturally occurring pentacyclic triterpenoid, a class of organic compounds characterized by a structure derived from six isoprene units.[1] As a member of the euphane/tirucallane triterpenoid family, it is distinguished by its specific stereochemistry and functional groups. This guide provides a comprehensive overview of β-elemolic acid, from its fundamental chemical identity to its promising biological activities and the experimental methodologies used to evaluate them.

Primarily isolated from the resins of various plant species, including Boswellia species (Frankincense) and Canarium species (Elemi), β-elemolic acid has emerged as a subject of significant scientific interest.[2][3] Its therapeutic potential is most notably associated with its anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemistry, biological function, and practical application of this intriguing natural product.

It is important to distinguish β-elemolic acid from a structurally related compound, β-elemonic acid. While both are triterpenoids, β-elemolic acid features a hydroxyl (-OH) group at the C-3 position, whereas β-elemonic acid possesses a ketone (C=O) group at the same position.[4][5] This guide will focus exclusively on β-elemolic acid.

Chemical Structure and Physicochemical Properties

The structural foundation of β-elemolic acid is a tetracyclic core with a fifth ring and a C8 side chain containing a carboxylic acid, which is characteristic of many bioactive triterpenoids.

Structural Identification

-

IUPAC Name : 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of β-elemolic acid, which are critical for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Weight | 456.7 g/mol | [3][5] |

| Monoisotopic Mass | 456.36034539 Da | [3][5] |

| Physical Description | Solid | [5] |

| Melting Point | 198 - 201 °C | [5] |

| XLogP3-AA | 7.5 | [5][6] |

| Solubility | Water: 7.513e-005 mg/L (estimated) | [6] |

| Solvents (General) | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the numerous methyl groups (singlets and doublets) in the upfield region (approx. 0.8-1.2 ppm), olefinic protons on the side chain, and a signal for the proton on the carbon bearing the hydroxyl group (approx. 3.2-3.4 ppm).

-

¹³C NMR : The carbon spectrum would display around 30 signals, with characteristic peaks for the carboxylic acid carbon (approx. 180 ppm), olefinic carbons, the carbon attached to the hydroxyl group (approx. 76-79 ppm), and a cluster of signals in the aliphatic region corresponding to the steroidal backbone.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode would typically show a deprotonated molecule [M-H]⁻ at m/z ≈ 455.

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the carboxylic acid (O-H stretch, very broad, ~3300-2500 cm⁻¹ and C=O stretch, ~1700 cm⁻¹), and C-H stretching of aliphatic groups (~2900 cm⁻¹).

Natural Occurrence and Isolation Workflow

β-Elemolic acid is found in the resinous exudates of several plant species. Notable sources include Boswellia serrata, Boswellia sacra, Haploporus odorus, and Trattinnickia rhoifolia.[2][3][5] The isolation of β-elemolic acid from these natural matrices is a multi-step process involving extraction, fractionation, and chromatography.

General Protocol for Isolation from Boswellia Resin

This protocol provides a representative workflow. The causality behind these steps lies in the differential solubility and polarity of the compounds within the complex resin matrix.

-

Preparation of Raw Material : The raw resin is first ground into a fine powder to maximize the surface area for solvent penetration. This is a critical physical step to ensure efficient extraction.

-

Solvent Extraction : The powdered resin is subjected to extraction with a non-polar solvent like n-hexane. This initial step serves to defat the resin, removing oils and other highly non-polar constituents. The residue is then extracted with a more polar solvent, such as methanol or ethanol, which is effective at dissolving triterpenoids like β-elemolic acid.

-

Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator. This removes the bulk solvent without degrading the thermolabile components.

-

Acid-Base Partitioning : The concentrated extract is redissolved in a solvent like ethyl acetate and washed with an aqueous basic solution (e.g., 5% NaHCO₃). The acidic triterpenoids, including β-elemolic acid, will partition into the aqueous basic layer as their carboxylate salts. This step is a highly selective chemical separation based on the acidic nature of the target compound.

-

Re-acidification and Extraction : The aqueous layer is acidified (e.g., with 2N HCl) to a pH of ~2-3, which protonates the carboxylate salts back into their acidic, less water-soluble form. The acidified aqueous layer is then re-extracted with ethyl acetate. β-Elemolic acid will now partition back into the organic ethyl acetate layer.

-

Chromatographic Purification : The final purification is achieved through column chromatography.

-

Stationary Phase : Silica gel is commonly used, separating compounds based on polarity.

-

Mobile Phase : A gradient elution system, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Crystallization : Fractions containing the pure compound (as determined by TLC) are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure β-elemolic acid.

Isolation Workflow Diagram

Caption: β-Elemolic acid's inhibition of the GIIA enzyme inflammatory pathway.

Experimental Protocols for Biological Evaluation

The following protocols are derived from established methodologies used to validate the anti-inflammatory effects of β-elemolic acid. [2]Describing these methods provides a self-validating framework for its biological characterization.

In Vitro: GIIA Enzymatic Assay

-

Principle : This assay directly measures the enzymatic activity of GIIA and its inhibition by a test compound. The assay uses a synthetic substrate that releases a fluorescent product upon cleavage by GIIA.

-

Methodology :

-

Reagent Preparation : Prepare a reaction buffer (e.g., Tris-HCl with CaCl₂ and BSA), a solution of human recombinant GIIA, and a fluorescent phospholipid substrate.

-

Incubation : In a 96-well plate, add the GIIA enzyme to wells containing various concentrations of β-elemolic acid (or a vehicle control, like DMSO). Allow this mixture to pre-incubate for 30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation : Add the fluorescent substrate to all wells to start the reaction.

-

Measurement : Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is directly proportional to the enzyme's activity.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of β-elemolic acid relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

In Situ: Indirect Hemolytic Activity Assay

-

Principle : This assay provides a cell-based measure of GIIA's effect and its inhibition. GIIA cannot directly lyse red blood cells (RBCs), but it can hydrolyze phospholipids in an egg yolk substrate, producing lysophospholipids that are highly lytic to RBCs. Inhibition of GIIA prevents this lysis.

-

Methodology :

-

Substrate Preparation : Prepare a substrate by mixing fresh human RBCs and egg yolk in a phosphate-buffered saline (PBS) solution.

-

Pre-incubation : Pre-incubate GIIA (30 µg) with varying concentrations of β-elemolic acid (e.g., 2 to 16 µM) for 30 minutes at 37°C. [2] 3. Reaction : Add 1 mL of the RBC/egg yolk substrate to the pre-incubated enzyme-inhibitor mixture and incubate for 45 minutes at 37°C. [2] 4. Termination and Measurement : Stop the reaction by adding 9 mL of ice-cold PBS and centrifuge to pellet the intact RBCs. [2]The amount of hemolysis is quantified by measuring the absorbance of the hemoglobin released into the supernatant at 530 nm.

-

Analysis : Compare the hemolysis in samples treated with β-elemolic acid to a positive control (GIIA alone). Results are expressed as a percentage reduction in hemolysis. Studies show elemolic acid can neutralize GIIA-mediated indirect hemolytic activity from 94.5% down to 9.8%. [2][8]

-

In Vivo: Mouse Paw Edema Assay

-

Principle : This is a classic animal model for acute inflammation. A pro-inflammatory agent (GIIA in this case) is injected into the paw of a mouse, causing localized swelling (edema). An effective anti-inflammatory agent will reduce the extent of this swelling.

-

Methodology :

-

Animal Acclimatization : Use appropriate mouse strains (e.g., Swiss albino mice) and allow them to acclimatize to laboratory conditions. All procedures must follow ethical guidelines for animal research.

-

Treatment Groups : Divide mice into groups: a negative control (saline injection), a positive control (GIIA injection), and treatment groups (GIIA pre-incubated with different doses of β-elemolic acid).

-

Administration : Pre-incubate GIIA with the desired dose of β-elemolic acid. Inject this mixture into the sub-plantar region of the right hind paw of the mice. The left hind paw receives saline as a control.

-

Edema Measurement : Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after the injection.

-

Analysis : The percentage increase in paw volume is calculated for each group. The anti-inflammatory effect is determined by the percentage reduction in edema in the treatment groups compared to the positive control group. Elemolic acid has been shown to reduce GIIA-induced mouse paw edema from a ratio of 171.75% to 113.68% at an 18 µM concentration. [2][8]

-

Summary of Biological Data

The following table summarizes the quantitative results from the biological evaluation of β-elemolic acid as a GIIA inhibitor.

| Assay Type | Parameter | Result | Source |

| In Vitro GIIA Inhibition | IC₅₀ | 5.70 ± 0.02 µM | [2][8][9] |

| In Situ Hemolysis | Neutralization | Reduced from 94.5% to 9.8% | [2][8] |

| In Vivo Paw Edema | Apparent IC₅₀ | 7.98 µM | [2] |

| In Vivo Paw Edema | Edema Reduction | Reduced from 171.75% to 113.68% (at 18 µM) | [2][8] |

Conclusion and Future Directions

β-Elemolic acid is a well-defined triterpenoid with significant and verifiable anti-inflammatory properties. Its mechanism of action, centered on the potent and direct inhibition of the GIIA enzyme, presents a compelling case for its potential as a therapeutic lead compound. The established protocols for its isolation and biological evaluation provide a robust framework for further investigation.

Future research should focus on several key areas. Firstly, comprehensive spectroscopic data, including fully assigned 1D and 2D NMR spectra, should be made widely accessible to serve as a definitive reference standard. Secondly, structure-activity relationship (SAR) studies could elucidate the specific molecular features responsible for its potent GIIA inhibition, potentially leading to the design of even more effective semi-synthetic derivatives. Finally, further preclinical studies are warranted to explore its pharmacokinetics, bioavailability, and efficacy in more complex models of inflammatory diseases, paving the way for potential clinical development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24721570, Beta-Elemonic Acid. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4481462, beta-Elemolic acid. Retrieved from PubChem. [Link]

-

The Good Scents Company. (n.d.). beta-elemolic acid, 28282-54-4. Retrieved from The Good Scents Company Information System. [Link]

-

Giresha, A. S., Urs, D., Manjunatha, J. G., Sophiya, P., Supreetha, B. H., Jayarama, S., & Dharmappa, K. K. (2022). Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity. Scientific Reports, 12(1), 7649. [Link]

-

Giresha, A. S., Urs, D., Manjunatha, J. G., Sophiya, P., Supreetha, B. H., Jayarama, S., & Dharmappa, K. K. (2022). Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity. PubMed. [Link]

-

FooDB. (2010). Showing Compound beta-Elemolic acid (FDB013556). Retrieved from FooDB website. [Link]

-

Giresha, A. S., et al. (2022). Group IIA secreted phospholipase A 2 inhibition by elemolic acid as a function of anti-inflammatory activity. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90644334, Elemolic acid. Retrieved from PubChem. [Link]

Sources

- 1. Showing Compound beta-Elemolic acid (FDB013556) - FooDB [foodb.ca]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Elemolic acid | C30H48O3 | CID 90644334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beta-Elemonic Acid | C30H46O3 | CID 24721570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-elemolic acid, 28282-54-4 [thegoodscentscompany.com]

- 7. Beta-Elemonic acid | CAS:28282-25-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

beta-Elemolic acid natural sources and biosynthesis

β -Elemolic Acid: Natural Sources, Biosynthesis, and Analytical Workflows

Executive Summary

β -Elemolic acid (3 α -hydroxy-tirucalla-8,24-dien-21-oic acid) is a bioactive tetracyclic triterpenoid primarily isolated from the oleoresins of the Burseraceae family. Recognized for its unique tirucallane skeleton, it has garnered significant attention in drug development due to its potent anti-inflammatory and hypocholesterolemic properties. This technical guide synthesizes the botanical origins, biosynthetic pathways, and self-validating extraction protocols required for the isolation and quantification of β -elemolic acid in complex matrices.

Natural Sources and Botanical Distribution

While many triterpenoids are ubiquitous across plant taxa, β -elemolic acid exhibits a highly specific distribution, predominantly localized in the protective resins of specific angiosperms and select fungal species[1]. The evolutionary purpose of these resinous exudates is typically defense against pathogenic microbes and herbivores.

Table 1: Primary Natural Sources of β -Elemolic Acid

| Biological Source | Taxonomic Family | Primary Matrix | Key Co-occurring Compounds |

| Protium heptaphyllum | Burseraceae | Gum Resin | α -Amyrin, β -Amyrin, Ursolic acid[2] |

| Canarium album | Burseraceae | Fruit / Resin | Gallic acid, Ferulic acid, Luteolins[3] |

| Boswellia serrata | Burseraceae | Gum Resin | Boswellic acids, Genistein[4] |

| Haploporus odorus | Polyporaceae | Fruiting Body | Trametenolic acid, Ganodermatriol[1] |

| Trattinnickia rhoifolia | Burseraceae | Resin | Various neutral triterpenes[1] |

Note: In species like Protium heptaphyllum, β -elemolic acid frequently co-occurs with its stereoisomer, α -elemolic acid, necessitating high-resolution chromatographic techniques for accurate differentiation[2],[5].

Biosynthesis Pathway of β -Elemolic Acid

The biosynthesis of β -elemolic acid follows the classical mevalonate (MVA) pathway, which is highly conserved in the cytosol of eukaryotes. The structural complexity of the tirucallane skeleton arises from a series of tightly regulated enzymatic cyclizations and rearrangements.

-

Isoprenoid Assembly: Acetyl-CoA is converted to mevalonate, which is subsequently phosphorylated and decarboxylated to yield the universal five-carbon precursors: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP).

-

Squalene Formation: Prenyltransferases condense IPP and DMAPP to form Farnesyl Pyrophosphate (FPP). Two molecules of FPP are dimerized by squalene synthase to form the 30-carbon acyclic precursor, squalene.

-

Cyclization to Tirucallane: Squalene epoxidase oxidizes squalene to 2,3-oxidosqualene. The critical divergence point occurs here: oxidosqualene cyclase (OSC) catalyzes a complex cyclization cascade. Instead of forming the dammarane skeleton, a series of hydride and methyl shifts generates the euphane/tirucallane cation.

-

Functionalization: Cytochrome P450 (CYP450) monooxygenases perform site-specific oxidations, specifically introducing a hydroxyl group at C-3 and oxidizing the C-21 methyl group to a carboxylic acid, yielding β -elemolic acid.

Biosynthesis pathway of beta-Elemolic acid from Acetyl-CoA via the Mevalonate pathway.

Self-Validating Extraction & Isolation Protocol

Isolating acidic triterpenes from dense, polymeric gum resins requires a protocol that balances solvent polarity with physical disruption. The following methodology is optimized for downstream High-Resolution Mass Spectrometry (HRMS)[2].

Step-by-Step Methodology

Step 1: Matrix Pulverization and Spiking

-

Action: Pulverize 20 mg of raw resin (e.g., Protium heptaphyllum) using a cryogenic mill. Spike the powder with an internal standard (e.g., moronic acid or M-TEST) to a final concentration of 3 mg/L[2].

-

Causality: Mechanical pulverization exponentially increases the surface area for solvent penetration. The early introduction of an internal standard creates a self-validating system that accounts for downstream extraction losses, matrix effects, and ionization suppression during MS analysis.

Step 2: Solvent Extraction

-

Action: Add 20 mL of Diethyl Ether (DEE) to the pulverized matrix[2].

-

Causality: DEE is specifically selected for its intermediate polarity. It effectively solubilizes the broad spectrum of both neutral triterpenes (amyrins) and acidic triterpenes ( β -elemolic acid) while actively excluding highly polar, column-fouling polysaccharides common in plant resins.

Step 3: Ultrasonication-Assisted Mass Transfer

-

Action: Bath-sonicate the mixture for 20 minutes at ambient temperature[2].

-

Causality: Acoustic cavitation generates localized high-pressure micro-environments that disrupt the resin's polymeric network. This accelerates the mass transfer of triterpenoids into the solvent phase without the thermal degradation risks associated with prolonged reflux extraction.

Step 4: Matrix Precipitation

-

Action: Centrifuge the sonicated suspension at 8000× g for 5 minutes[2].

-

Causality: High-speed centrifugation rapidly pellets undissolved particulate matter and heavy resinous polymers, yielding a clarified supernatant. This step is critical to prevent the introduction of particulates that could occlude HPLC/GC columns.

Step 5: Chromatographic Analysis

-

Action: Analyze the clarified supernatant via GC-MS (post-derivatization) or HPLC-HRMS[2].

-

Causality: High-Resolution Mass Spectrometry (HRMS) provides exact mass-to-charge ratios. Combined with specific fragmentation patterns, this is essential for distinguishing β -elemolic acid from its numerous structural isomers.

Self-validating extraction and isolation workflow for elemolic acid from resin matrices.

Pharmacological Relevance

Recent pharmacological profiling has positioned β -elemolic acid as a high-value target for drug development:

-

Direct GIIA Inhibition: Elemolic acid acts as a potent, concentration-dependent inhibitor of Group IIA secreted phospholipase A2 (GIIA), an enzyme heavily implicated in chronic inflammatory diseases[4]. Fluorimetry and Circular Dichroism (CD) studies confirm that elemolic acid alters the intrinsic fluorescence and shifts the far-UV CD spectra of the GIIA enzyme, proving direct binding and neutralization of GIIA-mediated indirect hemolytic activity[4].

-

Hypocholesterolemic Potential: Resins rich in elemolic acids (such as P. heptaphyllum extracts) have demonstrated significant cholesterol-lowering potential. In vitro assays on hepatocytes show that these triterpene-rich fractions modulate cholesterol biosynthesis with an efficacy comparable to the prodrug lovastatin[5].

References

-

PubChem - NIH: beta-Elemolic acid -[Link]

-

KNApSAcK Metabolite Information: alpha-Elemolic acid -[Link]

-

Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity - ResearchGate -[Link]

-

Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin - MDPI -[Link]

-

Bioactive Triterpenes of Protium heptaphyllum Gum Resin Extract Display Cholesterol-Lowering Potential - PMC -[Link]

Sources

- 1. beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]

- 3. extrasynthese.com [extrasynthese.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Isolation and characterization of beta-Elemolic acid from Boswellia serrata

Isolation and Characterization of β -Elemolic Acid from Boswellia serrata: A Comprehensive Technical Guide

Executive Summary

Boswellia serrata oleo-gum resin is a highly complex botanical matrix composed of volatile essential oils, water-soluble polysaccharides, and a rich fraction of higher terpenoids[1]. While the ursane-type boswellic acids (e.g., AKBA) traditionally dominate pharmacological literature, tirucallane-type triterpenic acids such as β -elemolic acid play a critical, synergistic role in the resin's bioactivity[2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic theoretical overviews. Here, we delineate a robust, self-validating methodology for the extraction, chromatographic isolation, and structural elucidation of β -elemolic acid, providing researchers with a reproducible framework grounded in strict physicochemical causality.

Upstream Processing: Extraction and Partitioning

The isolation of minor triterpenes from a dense, gummy resin requires orthogonal separation strategies to systematically strip away interfering compound classes.

Protocol: Biphasic Extraction System

-

Resin Pulverization : Cryo-mill 1.0 kg of B. serrata oleo-gum resin. Causality: Cryo-milling increases the surface area for solvent penetration while preventing the thermal degradation of labile terpenes caused by mechanical friction.

-

Primary Maceration : Extract the pulverized resin in 5.0 L of HPLC-grade Methanol (MeOH) at 25°C for 48 hours under continuous agitation. Causality: Methanol acts as a universal solvent. It effectively penetrates the gum matrix to solubilize both polar and non-polar secondary metabolites, ensuring the maximum possible yield of triterpenic acids[3].

-

Filtration & Concentration : Filter the homogenate through a 0.45 µm PTFE membrane and concentrate in vacuo at 40°C to yield a crude methanolic extract.

-

Liquid-Liquid Partitioning : Suspend the crude extract in 1.0 L of ultra-pure water and partition sequentially with Hexane (3 x 1.0 L) and Ethyl Acetate (EtOAc) (3 x 1.0 L). Causality: This is a critical purification node. The hexane wash selectively removes highly lipophilic essential oils (e.g., α -thujene) and sterols. The EtOAc phase selectively partitions the moderately polar pentacyclic and tetracyclic triterpenic acids (including β -elemolic acid), leaving highly polar polysaccharides and gums trapped in the aqueous phase [1].

Self-Validation Check : Perform Thin-Layer Chromatography (TLC) on the EtOAc fraction (Mobile Phase: Toluene:EtOAc 7:3 v/v). Derivatize with anisaldehyde-sulfuric acid. The presence of distinct purple/blue bands at Rf 0.4–0.6 confirms the successful enrichment of triterpenic acids [3].

Workflow for the extraction and chromatographic isolation of β-elemolic acid.

Downstream Processing: Chromatographic Isolation

To resolve β -elemolic acid from its α -isomer and the dominant boswellic acids, a two-dimensional chromatographic approach utilizing orthogonal stationary phases is strictly required.

Protocol: High-Resolution Fractionation

-

Silica Gel Column Chromatography : Load the EtOAc fraction onto a normal-phase silica gel column (200-400 mesh). Elute using a step-gradient of Hexane:EtOAc (from 90:10 to 50:50 v/v). Causality: Normal-phase chromatography separates the triterpenes based on their hydrogen-bonding capacity. β -elemolic acid, possessing a C-3 hydroxyl and a C-21 carboxylic acid, elutes in the moderately polar fractions (typically around 70:30 Hexane:EtOAc).

-

Preparative RP-HPLC : Pool the elemolic acid-enriched fractions and subject them to Preparative Reverse-Phase HPLC.

-

Column : C18 Prep Column (250 mm x 21.2 mm, 5 µm).

-

Mobile Phase : Acetonitrile (MeCN) and Water (H2O), both containing 0.1% Formic Acid (v/v). Isocratic elution at 85% MeCN.

-

Detection : UV at 210 nm. Causality: The addition of 0.1% formic acid is non-negotiable. It suppresses the ionization of the C-21 carboxylic acid moiety (pKa ~4.5), ensuring the molecule remains in its neutral state. This prevents peak tailing and band broadening, allowing baseline resolution between α -elemolic acid and β -elemolic acid [4].

-

Structural Characterization and Validation

Absolute confirmation of β -elemolic acid requires orthogonal spectroscopic techniques to validate the molecular framework and stereochemistry.

-

Mass Spectrometry (ESI-MS) : Operate the MS in Negative Electrospray Ionization (ESI-) mode. Causality: The carboxylic acid group readily deprotonates, yielding a highly stable[M-H]- molecular ion at m/z 455.3 (calculated for C30H47O3-). This provides a cleaner spectrum with a higher signal-to-noise ratio compared to positive ion mode[3].

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (typically in CDCl3 or Pyridine-d5) are utilized to confirm the tirucallane skeleton. The β -configuration of the C-3 hydroxyl group is distinguished from the α -isomer by analyzing the coupling constants of the H-3 proton.

Table 1: Physicochemical and Spectral Data Summary for β -Elemolic Acid

| Parameter | Value / Description | Analytical Rationale |

| Molecular Formula | C30H48O3 [5] | Confirmed by High-Resolution Mass Spectrometry (HRMS) exact mass. |

| Molecular Weight | 456.7 g/mol [5] | Validated via the [M-H]- ion at m/z 455.3 in ESI-MS. |

| Skeleton Type | Tirucallane Triterpenoid[2] | Differentiated from ursane (boswellic acids) via 13C NMR methyl shifts. |

| Key Functional Groups | C-3 Hydroxyl, C-21 Carboxylic Acid | Primary targets for derivatization and drivers of chromatographic retention. |

Biological Significance and Mechanistic Pathways

Beyond its role as a chemotaxonomic marker for Boswellia species, β -elemolic acid demonstrates potent pharmacological activity. Reverse docking analyses and in vitro assays reveal that elemolic acid derivatives interact directly with key inflammatory targets [6]. Specifically, elemolic acid has been shown to irreversibly bind to Group II secreted phospholipase A2 (GIIA), halting the inflammatory cascade at its inception[7]. Furthermore, it acts as a suppressor of the 5-Lipoxygenase (5-LOX) enzyme and the NF-κB pathway, downregulating the synthesis of pro-inflammatory leukotrienes and cytokines [2].

Mechanistic pathway of β-elemolic acid in suppressing inflammatory mediators.

Conclusion

The isolation of β -elemolic acid from Boswellia serrata demands a rigorous, chemically sound approach. By manipulating solvent polarities during liquid-liquid extraction and controlling mobile phase pH during RP-HPLC, researchers can achieve >98% purity. The self-validating nature of this protocol ensures that downstream biological assays and drug development pipelines are conducted with uncompromised molecular integrity.

References

-

Triterpenoid resinous metabolites from the genus Boswellia: pharmacological activities and potential species-identifying properties Source: PubMed Central (PMC) / NIH URL:[Link]

-

beta-Elemolic acid | C30H48O3 | CID 4481462 Source: PubChem / NIH URL:[Link]

-

From preclinical to clinical evidence: exploring the multiple perspectives and healing power of Boswellia serrata Roxb. ex Colebr Source: IRIS Unimore URL:[Link]

-

Protein Targets of Frankincense: A Reverse Docking Analysis of Terpenoids from Boswellia Oleo-Gum Resins Source: MDPI URL:[Link]

-

Isolation and Identification of Boswellic Acids by Modern Analytical Techniques Source: Asian Journal of Pharmaceutical Analysis URL:[Link]

-

Chromatographic methods used for characterization of boswellic acids Source: MedCrave online URL:[Link]

Sources

- 1. ajpaonline.com [ajpaonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic methods used for characterization of boswellic acids - MedCrave online [medcraveonline.com]

- 4. α,β-Elemolic acid - PhyProof Reference Substances [phyproof.phytolab.com]

- 5. beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protein Targets of Frankincense: A Reverse Docking Analysis of Terpenoids from Boswellia Oleo-Gum Resins [mdpi.com]

- 7. iris.unimore.it [iris.unimore.it]

Spectroscopic analysis of beta-Elemolic acid (NMR, IR, Mass Spec)

Spectroscopic Characterization of β -Elemolic Acid: A Definitive Guide to NMR, HRMS, and FT-IR Analysis

As a Senior Application Scientist in natural product characterization, I approach the structural elucidation of complex triterpenoids not as a mere checklist of analytical techniques, but as a cohesive, self-validating logical system. β -Elemolic acid (3 α -hydroxy-tirucalla-8,24-dien-21-oic acid) is a bioactive tetracyclic triterpenoid found in Canarium luzonicum (elemi resin) and Protium heptaphyllum[1],[2]. It is of significant interest in drug development due to its lipid-lowering and anti-inflammatory properties[3].

However, characterizing β -elemolic acid presents a distinct analytical challenge: its dense aliphatic core creates severe spectral crowding, and its stereocenters require precise mapping. This whitepaper outlines a rigorous, orthogonal spectroscopic workflow (NMR, HRMS, and IR) designed to establish absolute structural confidence.

The Causality of Analytical Design: A Self-Validating System

To prevent false-positive identifications caused by co-eluting isomeric triterpenes (such as α -elemolic acid or elemonic acid), our protocol relies on a self-validating triad . In this system, a specific functional group must be independently confirmed across three orthogonal nodes.

For example, the C-21 carboxylic acid moiety of β -elemolic acid must trigger three distinct analytical flags:

-

NMR Node: A highly deshielded 13 C resonance at ~179.3 ppm[2].

-

HRMS Node: A diagnostic neutral loss of 44 Da (CO 2 ) during Collision-Induced Dissociation (CID)[4].

-

FT-IR Node: A sharp carbonyl (C=O) stretch at ~1700 cm −1 .

A failure at any single node immediately invalidates the structural assignment, ensuring absolute data integrity.

Orthogonal spectroscopic workflow for the structural validation of β-elemolic acid.

Nuclear Magnetic Resonance (NMR) Profiling

The primary challenge in triterpenoid NMR is the severe overlap of methylene and methyl protons in the 1 H upfield region (0.8–2.0 ppm). To resolve this, we rely heavily on 13 C NMR combined with Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) to differentiate quaternary carbons, methines, methylenes, and methyls[2].

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is critical. Because subtle changes in the C-20 configuration can drastically alter the biological activity of taraxastane and tirucallane derivatives, NOESY cross-peaks are required to definitively establish the spatial orientation of the C-21 carboxylic acid relative to the tetracyclic core[5].

Quantitative Data: Key 13 C NMR Chemical Shifts

The Δ8,24 diene system is the hallmark of β -elemolic acid, differentiating it from its Δ7 isomer ( α -elemolic acid)[2].

| Carbon Position | Chemical Shift ( δC ppm) | Multiplicity | Assignment Justification |

| C-3 | 70.0 | CH | Hydroxyl-bearing methine |

| C-8 | 132.9 | C | Tetrasubstituted olefin ( Δ8 bond) |

| C-9 | 134.3 | C | Tetrasubstituted olefin ( Δ8 bond) |

| C-21 | 179.3 | C | Carboxylic acid carbonyl |

| C-24 | 124.0 | CH | Trisubstituted olefin ( Δ24 bond) |

| C-25 | 131.4 | C | Trisubstituted olefin ( Δ24 bond) |

High-Resolution Mass Spectrometry (HRMS)

For mass spectrometric analysis, Liquid Chromatography coupled to an Orbitrap or Time-of-Flight (TOF) analyzer is utilized[4].

The Causality of Ionization Mode: While many terpenes are analyzed in positive Electrospray Ionization (ESI+), β -elemolic acid possesses a C-21 carboxylic acid. Operating in negative ion mode (ESI-) allows this moiety to act as a highly efficient proton donor. This drastically improves the signal-to-noise ratio and yields a highly stable deprotonated precursor ion [M−H]− at m/z 455.3530 (calculated for C 30 H 47 O 3− )[3].

During MS/MS fragmentation, the molecule undergoes predictable, diagnostic neutral losses driven by its functional groups.

Diagnostic MS/MS collision-induced dissociation (CID) pathways for β-elemolic acid.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Infrared spectroscopy provides the final orthogonal confirmation. We mandate the use of ATR-FTIR over traditional KBr pellet transmission. The Causality: ATR requires no sample dilution, preventing moisture absorption (which obscures the O-H stretch region) and preserving the native hydrogen-bonded dimer state of the carboxylic acid.

Key Diagnostic Bands:

-

~3400 cm −1 : Broad stretch corresponding to the C-3 secondary hydroxyl group.

-

2950–2850 cm −1 : Intense C-H stretching vibrations from the dense methyl/methylene core.

-

~1700 cm −1 : Sharp C=O stretching vibration indicative of the C-21 carboxylic acid.

-

~1640 cm −1 : Weak C=C stretch confirming the presence of the olefinic bonds ( Δ8,24 ).

Step-by-Step Experimental Protocol

To ensure reproducibility across global laboratories, the following self-validating methodology must be strictly adhered to:

Step 1: Chromatographic Isolation & Preparation

-

Dissolve the crude elemi resin extract in LC-MS grade Methanol/Acetonitrile (1:1 v/v). Rationale: This solvent system ensures the solubility of the lipophilic backbone while stabilizing the polar carboxyl moiety.

-

Purify via preparative HPLC using a C18 reverse-phase column. Monitor fractions at 210 nm (due to the lack of a strong UV chromophore, low-wavelength monitoring is required).

Step 2: LC-HRMS Acquisition

-

Inject 2 µL of the purified fraction into a UHPLC-Orbitrap MS system[4].

-

Set the ESI source to negative mode with a spray voltage of 3.0 kV and a capillary temperature of 320°C[3].

-

Acquire full MS scans at a resolution of 70,000 (FWHM). Isolate the m/z 455.35 precursor and apply normalized collision energy (NCE) at 20, 30, and 40 eV to generate the diagnostic m/z 437.34 and 411.36 fragments.

Step 3: NMR Acquisition

-

Dissolve 5–10 mg of the dried isolate in 600 µL of deuterated chloroform (CDCl 3 ).

-

Acquire 1 H (600 MHz) and 13 C (150 MHz) spectra.

-

Execute a 2D HSQC experiment to map direct C-H couplings, followed by an HMBC experiment to trace long-range couplings across the quaternary C-8 and C-9 olefinic carbons[2].

Step 4: Data Integration

-

Cross-reference the 179.3 ppm 13 C signal with the 44 Da MS/MS neutral loss and the 1700 cm −1 IR band. If all three nodes validate, the presence of β -elemolic acid is confirmed.

References

-

PubChem. "beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem". National Center for Biotechnology Information. [Link]

-

ResearchGate. "Table 1 ; ElMS m/z (%):M·+454 (C30H4603)". ResearchGate.[Link]

-

Frontiers in Nutrition. "Portulaca oleracea polysaccharides reduce serum lipid levels in aging rats by modulating intestinal microbiota and metabolites". Frontiers.[Link]

-

MDPI. "Elucidating Softening Mechanism of Honey Peach (Prunus persica L.) Stored at Ambient Temperature Using Untargeted Metabolomics Based on Liquid Chromatography-Mass Spectrometry". MDPI.[Link]

-

ACS Publications. "NOESY and DFT-GIAO Calculations Reveal Pervasive Errors in C20 Configurations of Taraxastane-3,20-diols: Proposals to Improve NMR Structure Determinations". Journal of Natural Products.[Link]

Sources

- 1. beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Portulaca oleracea polysaccharides reduce serum lipid levels in aging rats by modulating intestinal microbiota and metabolites [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Comprehensive Profiling of Beta-Elemolic Acid: Physicochemical Properties, Analytical Workflows, and Pharmacological Potential

Executive Summary

Beta-elemolic acid is a naturally occurring tetracyclic triterpenoid characterized by its complex ring structure and distinct pharmacological profile. Originally identified in botanical and fungal sources such as Protium heptaphyllum resin, Lonicerae Japonicae Flos (LJF), and Haploporus odorus, this compound is increasingly recognized for its therapeutic potential in cardiovascular and metabolic regulation[1],[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, elucidates its mechanistic pathways, and establishes a self-validating analytical protocol for its extraction and quantification using high-resolution mass spectrometry.

Physicochemical and Structural Profiling

Understanding the fundamental physical and chemical properties of beta-elemolic acid is critical for downstream formulation and analytical method development. The molecule features a rigid triterpene backbone coupled with a carboxylic acid moiety, dictating its solubility and membrane-partitioning behavior.

Quantitative Data Summary

| Property | Value | Implications for Drug Development | Source |

| IUPAC Name | 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid | Defines the complex stereochemistry and functional groups available for derivatization. | [1] |

| Molecular Formula | C30H48O3 | High carbon-to-oxygen ratio indicates strong hydrophobic characteristics. | [1] |

| Molecular Weight | 456.7 g/mol | Borderline for Lipinski’s Rule of 5; requires optimized delivery systems for oral bioavailability. | [1] |

| Melting Point | 198 - 201 °C | High thermal stability; suitable for heat-assisted extraction methods. | [1] |

| XLogP3 | 7.5 | Extreme lipophilicity. Will partition heavily into lipid bilayers; requires organic solvents (e.g., Methanol, Acetonitrile) for extraction. | [1] |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | Excellent predictor for cell membrane permeability; easily crosses lipid barriers to reach intracellular targets. | [1] |

| Classification | Triterpenoid | Belongs to a class known for diverse biological activities, including anti-inflammatory and ion channel modulation. | [1] |

Scientific Insight: The exceptionally high XLogP3 (7.5) combined with a TPSA of 57.5 Ų suggests that while beta-elemolic acid will readily permeate cellular membranes, its aqueous solubility is a limiting factor. Formulators must consider lipid-based nanocarriers or self-microemulsifying drug delivery systems (SMEDDS) to achieve therapeutic plasma concentrations.

Pharmacological Mechanisms and Biological Activity

Beta-elemolic acid exhibits multi-target pharmacological effects, primarily functioning as an ion channel modulator and a regulator of lipid metabolism.

Cardiovascular Regulation via Ion Channel Modulation

Recent studies on the acidic fraction of Protium heptaphyllum have demonstrated that beta-elemolic acid exerts potent antihypertensive actions without inducing cytotoxicity in bone marrow mesenchymal stem cells[3].

Mechanistic Causality: Molecular docking studies reveal that beta-elemolic acid binds to amino acid residues near the active site of the L-type voltage-gated calcium channel (CaV-L) with a highly favorable interaction energy of -10.7 kcal/mol[3]. By sterically hindering the channel pore or stabilizing the closed conformation, it inhibits extracellular Ca2+ influx. This reduction in intracellular calcium prevents the activation of myosin light chain kinase (MLCK), ultimately leading to smooth muscle relaxation and a reduction in systemic blood pressure.

Figure 1: Mechanism of beta-elemolic acid in modulating CaV-L channels for antihypertensive effects.

Gut Microbiota and Lipid Metabolism

Untargeted metabolomics utilizing UPLC-Orbitrap MS has identified beta-elemolic acid as a critical metabolite in the gut-microbiome axis[4]. Its concentration is negatively correlated with serum triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), while showing a strong positive correlation with beneficial microbial populations such as Coprococcus-2, Parabacteroides, and Ruminococcaceae[4]. This suggests that beta-elemolic acid acts as a signaling molecule that modulates host lipid absorption and microbial community structure.

Advanced Analytical Methodologies: UPLC-Orbitrap MS

To isolate and quantify beta-elemolic acid from complex biological matrices (e.g., plant tissues, fecal samples), a robust, self-validating untargeted metabolomics workflow is required.

Causality in Experimental Design:

-

Extraction Solvent (Methanol:Water 4:1 v/v): The selection of a 4:1 organic-to-aqueous ratio is not arbitrary. The high methanol concentration leverages the dielectric constant of the mixture to effectively solubilize the highly lipophilic beta-elemolic acid (XLogP3 = 7.5), while the 20% water component ensures the co-precipitation of high-molecular-weight proteins that would otherwise cause column fouling and ion suppression[4].

-

Stationary Phase (HSS T3 Column): An ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) is utilized over standard C18 phases. The T3 phase possesses a lower ligand density and resists dewetting in highly aqueous mobile phases, providing superior retention, peak shape, and resolution for a broad spectrum of metabolites[4],[5].

-

Ionization Modifiers (0.1% Formic Acid): The addition of 0.1% formic acid to both aqueous and organic mobile phases acts as a critical proton donor. This significantly enhances the ionization efficiency in positive electrospray ionization (ESI+) mode, yielding robust[M+H]+ precursor ions for Orbitrap MS/MS detection[4],[5].

Figure 2: Self-validating UPLC-MS/MS analytical workflow for beta-elemolic acid quantification.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following step-by-step protocol incorporates built-in System Suitability Testing (SST) and Quality Control (QC) checkpoints.

Step 1: Matrix Disruption and Extraction

-

Transfer 60–80 mg of the biological sample into a 1.5-mL Eppendorf tube containing two stainless steel beads[4],[5].

-

Add 20 μL of internal standard (e.g., L-2-chlorophenylalanine, 0.3 mg/mL) to monitor extraction recovery[4].

-

Add 600 μL of pre-chilled Methanol:Water (4:1, v/v)[4].

-

Perform cryogenic grinding at 60 Hz for 2 minutes, followed by ultrasonication in an ice-water bath for 10 minutes to prevent thermal degradation[4],[5].

Step 2: Protein Precipitation and Clarification

-

Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4 °C to pellet precipitated proteins and cellular debris[4].

-

Transfer 300 μL of the supernatant, evaporate to dryness, and reconstitute in 400 μL of methanol-aqueous solution[4].

-

Filter through a 0.22 μm PTFE membrane into an autosampler vial[4]. Validation Checkpoint: Pool 10 μL from every sample to create a composite QC sample.

Step 3: UPLC Separation

-

Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) maintained at 45 °C[4].

-

Mobile Phase: (A) Distilled water + 0.1% formic acid; (B) Acetonitrile + 0.1% formic acid[4],[5].

-

Gradient: 0–2 min, 5% B; 2–4 min, 5–25% B; 4–8 min, 25–50% B; 8–10 min, 50–80% B; 10–14 min, 80–100% B[4].

-

Flow Rate: 0.35 mL/min; Injection Volume: 5.0 μL[4].

Step 4: High-Resolution MS/MS Detection

-

Operate the Orbitrap mass spectrometer in ESI+ and ESI- modes with a mass range of 100 to 1,000 m/z[4].

-

Resolution: 70,000 for full MS scans; 17,500 for HCD MS/MS scans[4].

-

Collision Energy: Stepwise at 10, 20, and 40 eV to ensure comprehensive fragmentation of the rigid triterpene backbone[4]. Validation Checkpoint: Inject a solvent blank and the composite QC sample every 10 analytical runs. This self-validating step ensures that retention time drift remains <0.1 min and mass accuracy remains within 5 ppm throughout the sequence[4].

Sources

- 1. beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sbfte.org.br [sbfte.org.br]

- 4. Frontiers | Portulaca oleracea polysaccharides reduce serum lipid levels in aging rats by modulating intestinal microbiota and metabolites [frontiersin.org]

- 5. Elucidating Softening Mechanism of Honey Peach (Prunus persica L.) Stored at Ambient Temperature Using Untargeted Metabolomics Based on Liquid Chromatography-Mass Spectrometry [mdpi.com]

beta-Elemolic acid as a triterpenoid compound

β -Elemolic Acid: A Comprehensive Technical Guide on its Triterpenoid Pharmacology, Extraction, and Therapeutic Potential

Abstract

As a Senior Application Scientist, I present this technical whitepaper detailing the chemical properties, pharmacological mechanisms, and analytical workflows associated with β -elemolic acid. This triterpenoid compound is increasingly recognized for its role in lipid metabolism, gut microbiota modulation, and neuroprotection. This guide is designed to provide drug development professionals and analytical chemists with a robust, self-validating framework for researching and quantifying this molecule.

Chemical Identity & Structural Characteristics

β -Elemolic acid (IUPAC: 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid) is a naturally occurring triterpenoid sapogenin[1]. Structurally, it consists of six isoprene units, forming a highly lipophilic scaffold that facilitates its interaction with cellular membranes and intracellular lipid signaling pathways[2].

Table 1: Physicochemical Properties of β -Elemolic Acid

| Property | Value | Source |

| Molecular Formula | C30H48O3 | PubChem[1] |

| Molecular Weight | 456.7 g/mol | PubChem[1] |

| Melting Point | 198 - 201 °C | HMDB[1] |

| LogP (Computed) | 7.5 | XLogP3[1] |

| Compound Class | Triterpene sapogenin | PhytoLab[3] |

Natural Sources & Biosynthesis

β -Elemolic acid is biosynthesized via the mevalonate pathway from a combination of 3,3-dimethylallyl pyrophosphate and isopentenyl pyrophosphate[4]. It is predominantly extracted from medicinal plants such as Lonicerae Japonicae Flos (Japanese honeysuckle), where it contributes to the plant's well-documented anti-inflammatory and antipyretic properties[5]. It is also identified as a key bioactive metabolite in Portulaca oleracea (purslane)[6] and various fungal species like Haploporus odorus[1].

Pharmacological Mechanisms & Systems Biology

The therapeutic efficacy of β -elemolic acid is rooted in its multi-target pharmacological profile. Understanding the causality behind its biological effects is critical for downstream drug formulation.

Lipid Metabolism and Gut Microbiota Modulation

Recent metabolomic studies have demonstrated that β -elemolic acid significantly downregulates serum triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C)[6]. The causality behind this lipid-lowering effect is linked to its interaction with the intestinal microbiome. β -Elemolic acid exhibits a strong positive correlation with beneficial gut bacteria, specifically Coprococcus_2 and Ruminococcaceae-UCG-005[7]. By modulating the Firmicutes/Bacteroidetes ratio, it alters the bile acid pool and enhances lipid clearance mechanisms in aging models[6][7].

Ion Channel Modulation and Neuroprotection

In vitro molecular docking and cellular assays reveal that β -elemolic acid interacts directly with voltage-gated calcium channels (CaV-L). The compound binds near the active site of the CaV-L protein with a highly favorable interaction energy of -10.7 kcal/mol[8]. This calcium channel blockade provides a mechanistic basis for its observed antihypertensive and neuroprotective effects in human neuronal SH-SY5Y cell lines[8].

Caption: Systems biology overview of β -Elemolic acid's multi-target pharmacological pathways.

Experimental Methodologies: Extraction & UPLC-MS/MS Profiling

To ensure high-fidelity metabolomic data, the extraction of highly lipophilic triterpenoids like β -elemolic acid (LogP = 7.5) requires optimized solvent systems to precipitate proteins while maximizing analyte recovery.

Protocol: Untargeted Metabolomics Extraction and LC-MS Analysis

Step 1: Cryogenic Tissue Disruption Weigh 60-80 mg of plant tissue (e.g., Lonicerae Japonicae Flos or Prunus persica) into a 1.5-mL Eppendorf tube containing steel beads. Flash-freeze in liquid nitrogen to halt enzymatic degradation[9]. Grind at 60 Hz for 2 minutes to achieve complete cellular lysis. Causality: Cryogenic grinding prevents the thermal degradation of heat-sensitive terpenes and ensures uniform particle size for maximum solvent penetration.

Step 2: Biphasic Solvent Extraction Add 600 µL to 1 mL of a pre-chilled methanol-water mixture (4:1 or 7:3, v/v) containing an internal standard (e.g., L-2-chlorophenylalanine at 0.3 mg/mL)[6][9]. Vortex vigorously, then ultrasonicate in an ice-water bath for 10–30 minutes. Causality: The high methanol ratio effectively solubilizes the lipophilic β -elemolic acid while precipitating large macromolecules (proteins/polysaccharides). The ice bath prevents cavitation-induced heating during ultrasonication.

Step 3: Centrifugation and Filtration Incubate the homogenate at -20°C for 12 hours to complete protein precipitation. Centrifuge at 10,000–13,000 rpm at 4°C for 10 minutes[6][9]. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: UPLC-Q-TOF-MS Acquisition Inject 5.0 µL onto an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) maintained at 45°C[7][9].

-

Mobile Phase A: 0.1% Formic acid in ultra-pure water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B (0-2 min) → 25% B (4 min) → 50% B (8 min) → 80% B (10 min) → 100% B (14 min)[7].

-

MS Parameters: Operate the Q-Exactive Orbitrap or Q-TOF in both positive and negative electrospray ionization (ESI) modes, scanning from m/z 100 to 1,000[7][9].

Caption: Step-by-step workflow for the extraction and UPLC-MS/MS quantification of β -elemolic acid.

Quantitative Data Summary

Table 2: Pharmacological Targets and Correlative Data for β -Elemolic Acid

| Target / Biomarker | Effect / Correlation | Analytical Method | Source |

| CaV-L Calcium Channel | Binding (-10.7 kcal/mol) | Molecular Docking | [8] |

| Triglycerides (TG) | Negative Correlation (Reduction) | UPLC-Orbitrap/MS | [6] |

| LDL-Cholesterol | Negative Correlation (Reduction) | UPLC-Orbitrap/MS | [6] |

| Coprococcus_2 (Gut) | Positive Correlation (Enrichment) | 16S rRNA Sequencing | [7] |

Conclusion

β -Elemolic acid represents a highly potent triterpenoid with significant implications for metabolic and cardiovascular health. Its ability to modulate gut microbiota to lower systemic lipids, combined with its direct antagonism of CaV-L channels, positions it as a prime candidate for further drug development. Robust UPLC-MS/MS methodologies utilizing cryogenic, high-organic extractions remain the gold standard for quantifying this lipophilic molecule in complex biological matrices.

References

-

Title: beta-Elemolic acid | C30H48O3 | CID 4481462 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Showing Compound beta-Elemolic acid (FDB013556) Source: FooDB URL: [Link]

-

Title: Systematic review of Lonicerae Japonicae Flos: A significant food and traditional Chinese medicine Source: Frontiers in Pharmacology URL: [Link]

-

Title: Portulaca oleracea polysaccharides reduce serum lipid levels in aging rats by modulating intestinal microbiota and metabolites Source: Frontiers in Nutrition URL: [Link]

-

Title: Portulaca oleracea polysaccharides reduce serum lipid levels in aging rats by modulating intestinal microbiota and metabolites (PMC) Source: PubMed Central (PMC) URL: [Link]

-

Title: Cellular and Molecular Pharmacology - SBFTE Source: Brazilian Society of Pharmacology and Experimental Therapeutics (SBFTE) URL: [Link]

-

Title: Elucidating Softening Mechanism of Honey Peach (Prunus persica L.) Stored at Ambient Temperature Using Untargeted Metabolomics Based on Liquid Chromatography-Mass Spectrometry Source: MDPI URL: [Link]

-

Title: Essential Oil Biosynthesis Pathways Source: Wellness Advocate URL: [Link]

Sources

- 1. beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound beta-Elemolic acid (FDB013556) - FooDB [foodb.ca]

- 3. α,β-Elemolic acid - PhyProof Reference Substances [phyproof.phytolab.com]

- 4. wellnessadvocate.com [wellnessadvocate.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Portulaca oleracea polysaccharides reduce serum lipid levels in aging rats by modulating intestinal microbiota and metabolites [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. sbfte.org.br [sbfte.org.br]

- 9. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of β-Elemolic Acid: A Comprehensive Technical Guide

Executive Summary

β-Elemolic acid (also known as beta-Elemolic acid) is a naturally occurring tirucallane-type triterpenoid predominantly isolated from the resins of Boswellia species (frankincense) and Protium heptaphyllum[1][2]. With a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol [1], this compound has emerged as a high-potential candidate in early-stage drug discovery. Recent pharmacological screenings have identified its potent anti-inflammatory, antioxidant, and vasorelaxant properties[3][4].

This whitepaper provides an in-depth, self-validating framework for the preliminary biological screening of β-Elemolic acid. Designed for application scientists and drug development professionals, it details the mechanistic rationale, step-by-step experimental protocols, and quantitative benchmarks necessary to evaluate this triterpenoid's therapeutic viability.

Pharmacological Rationale & Mechanistic Pathways

The therapeutic potential of β-Elemolic acid is anchored in its ability to modulate specific enzymatic and ion-channel targets. Understanding the causality behind its biological interactions is critical for designing robust screening assays.

Inhibition of Secreted Phospholipase A2 (sPLA2-IIA)

Human Group IIA secreted phospholipase A2 (sPLA2-IIA) is a rate-limiting enzyme in the inflammatory cascade. It catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the primary precursor for pro-inflammatory eicosanoids (prostaglandins and leukotrienes)[5]. β-Elemolic acid acts as a direct, concentration-dependent inhibitor of sPLA2-IIA with an IC50 of 5.70 ± 0.02 µM[3].

Causality in Assay Design: To validate this mechanism, screening cannot rely solely on downstream inflammatory markers. We must utilize intrinsic fluorimetry and Circular Dichroism (CD) to confirm direct ligand-enzyme binding. When β-Elemolic acid binds to the hydrophobic pocket of sPLA2-IIA, it alters the microenvironment of the enzyme's tryptophan residues, leading to a quantifiable shift in fluorescence intensity[3][6].

Mechanism of sPLA2-IIA inhibition by β-Elemolic acid preventing inflammatory cascades.

Vasorelaxant & Ion Channel Modulation

Beyond inflammation, β-Elemolic acid exhibits antihypertensive action by interacting with voltage-gated calcium channels (CaV-L) and large-conductance potassium channels (BKCa)[4]. In silico molecular docking has revealed that the terpene interacts with amino acids near the active site of the CaV1.2 target protein, yielding a highly favorable interaction energy of -10.7 kcal/mol[4].

Quantitative Data Summary

To establish baseline expectations for screening assays, the following table synthesizes the established quantitative biological activities of β-Elemolic acid.

| Biological Target / Assay | Metric | Value / Result | Reference Standard Comparison |

| sPLA2-IIA Inhibition | IC50 | 5.70 ± 0.02 µM | N/A (Direct Enzyme Kinetics) |

| Indirect Hemolytic Activity | % Lysis (at 16 µM) | Reduced from 94.5% to 9.8% | N/A |

| Anti-Lipid Peroxidation | % Inhibition (at 25 µM) | 82.0% ± 2.2% | α-Lipoic acid: 89.6% ± 1.87% |

| CaV1.2 Calcium Channel | Docking Energy | -10.7 kcal/mol | N/A |

| In Vivo Paw Edema (Mouse) | % Edema Reduction | 171.75% → 113.68% | Standard NSAID controls |

(Data aggregated from peer-reviewed pharmacological evaluations[3][4][5])

Experimental Screening Protocols

The following methodologies are engineered to be self-validating systems. Each protocol includes built-in controls to ensure that observed effects are causally linked to β-Elemolic acid rather than assay artifacts.

Four-phase biological activity screening workflow for β-Elemolic acid evaluation.

Protocol A: sPLA2-IIA Indirect Hemolytic Activity Assay

Rationale: Direct measurement of sPLA2-IIA activity is complex due to the lipid-water interface of its substrates. This ex vivo assay uses egg yolk homogenate as a physiological substrate. The enzyme hydrolyzes the phospholipids into lysophospholipids, which subsequently lyse washed human erythrocytes[3]. By quantifying hemoglobin release, we inversely measure enzyme inhibition.

Step-by-Step Methodology:

-

Preparation of Erythrocytes: Obtain fresh human blood (with ethical consent) in heparinized tubes. Centrifuge at 3,000 rpm for 10 min. Wash the erythrocyte pellet three times with 1X PBS (pH 7.4) until the supernatant is clear. Resuspend to a 1% (v/v) suspension in PBS.

-

Substrate Preparation: Prepare a 10% egg yolk homogenate in 1X PBS.

-

Inhibitor Incubation: In a microcentrifuge tube, pre-incubate 30 µg of purified sPLA2-IIA enzyme with varying concentrations of β-Elemolic acid (2 µM to 16 µM) for 30 minutes at 37°C.

-

Reaction Initiation: Add 1 mL of the 1% erythrocyte suspension and 100 µL of the 10% egg yolk homogenate to the enzyme-inhibitor mixture.

-

Incubation & Termination: Incubate the mixture at 37°C for 60 minutes. Terminate the reaction by adding 1 mL of ice-cold PBS.

-

Quantification: Centrifuge the tubes at 3,000 rpm for 10 minutes. Carefully extract the supernatant and measure the absorbance of released hemoglobin at 540 nm using a microplate reader.

-

Validation Controls:

-

Positive Control: Enzyme + Substrate + Erythrocytes (represents 100% lysis).

-

Negative Control: Substrate + Erythrocytes (accounts for spontaneous lysis).

-

Vehicle Control: Ensure the solvent (e.g., DMSO) does not exceed 0.5% v/v, as high DMSO concentrations cause spontaneous hemolysis.

-

Protocol B: Anti-Lipid Peroxidation Assay (Gutteridge Method)

Rationale: Triterpenoids often exhibit antioxidant properties. To prove that β-Elemolic acid protects biological membranes from oxidative stress, we induce lipid peroxidation in egg homogenate using Ferric Chloride (FeCl3). FeCl3 generates hydroxyl radicals via the Fenton reaction, attacking polyunsaturated fatty acids[3].

Step-by-Step Methodology:

-

Reagent Setup: Prepare a 10% (v/v) egg yolk homogenate in distilled water. Prepare a fresh 7 mM FeCl3 solution.

-

Sample Preparation: Aliquot 0.5 mL of the egg homogenate into test tubes. Add 25 µM of β-Elemolic acid to the test group.

-

Induction of Peroxidation: Add 0.1 mL of the 7 mM FeCl3 solution to all tubes to initiate radical generation.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

TBA Reaction: Add 1.5 mL of 20% acetic acid (pH 3.5) and 1.5 mL of 0.8% aqueous thiobarbituric acid (TBA). Heat the mixture in a boiling water bath for 60 minutes.

-

Extraction & Measurement: Cool the tubes to room temperature. Add 5 mL of n-butanol, vortex vigorously, and centrifuge at 3,000 rpm for 10 minutes. Extract the upper organic layer and measure absorbance at 532 nm.

-

Validation Controls: Use α-lipoic acid (25 µM) as a standard reference. A decrease in absorbance compared to the FeCl3-only control indicates successful inhibition of lipid peroxidation.

Protocol C: In Silico Molecular Docking for CaV1.2

Rationale: To validate the vasorelaxant properties observed in vitro, molecular docking is used to predict the binding affinity and spatial conformation of β-Elemolic acid within the active site of the CaV1.2 channel[4].

Step-by-Step Methodology:

-

Ligand Preparation: Retrieve the 3D conformer of β-Elemolic acid from PubChem (CID: 4481462)[1]. Minimize the energy of the ligand using the MMFF94 force field.

-

Protein Preparation: Download the crystal structure of the human CaV1.2 channel (e.g., PDB ID: 4MS2)[4] from the Protein Data Bank. Remove water molecules, add polar hydrogens, and assign Gasteiger charges using AutoDock Tools.

-

Grid Box Generation: Define the grid box around the known allosteric or active binding sites of the channel, ensuring the box encompasses the pore-forming alpha-1 subunit.

-

Docking Execution: Run the docking simulation using AutoDock Vina.

-

Analysis: Extract the top binding poses. An interaction energy of approximately -10.7 kcal/mol indicates strong binding affinity[4]. Visualize hydrogen bonds and hydrophobic interactions using PyMOL or Discovery Studio Visualizer.

Strategic Implications for Drug Development

The preliminary screening of β-Elemolic acid reveals a multi-target pharmacological profile. Its dual action as an sPLA2-IIA inhibitor and a CaV1.2 calcium channel modulator positions it as a highly promising scaffold for treating chronic inflammatory conditions complicated by cardiovascular comorbidities.

However, as a highly lipophilic triterpenoid (LogP ~7.5)[1], its oral bioavailability is likely limited by poor aqueous solubility. Future development phases must prioritize formulation strategies—such as nanoemulsions, liposomal encapsulation, or solid lipid nanoparticles—to enhance systemic absorption before advancing to extensive in vivo pharmacokinetic profiling.

References

-

beta-Elemolic acid | C30H48O3 | CID 4481462 - PubChem - NIH National Center for Biotechnology Information (PubChem)[Link]

-

Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflammatory activity Scientific Reports (PMC / NIH)[Link]

-

Group IIA secreted phospholipase A 2 inhibition by elemolic acid as a function of anti-inflammatory activity ResearchGate[Link]

-

Structural and Functional Effects of Tryptophans Inserted into the Membrane-binding and Substrate-binding Sites of Human Group IIA Phospholipase A2 Biochemistry - ACS Publications[Link]

-

Cellular and Molecular Pharmacology - SBFTE (Abstracts) SBFTE.org.br[Link]

-

Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2 MDPI[Link]

Sources

In Silico Prediction of β-Elemolic Acid Bioactivity: A Computational Framework for Target Identification and Validation

Executive Summary

β-Elemolic acid is a bioactive tetracyclic triterpenoid predominantly isolated from the oleo-gum resins of Boswellia species and Protium heptaphyllum[1]. While historically recognized for its broad pharmacological properties, recent advancements in computational chemistry have elucidated its precise molecular targets. This technical whitepaper outlines a rigorous, self-validating in silico framework for predicting and validating the bioactivity of β-elemolic acid. Specifically, we focus on its dual therapeutic potential: acting as a cholesterol-lowering agent via 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGR) inhibition, and as an anti-inflammatory modulator via Group IIA secreted phospholipase A2 (GIIA) suppression[1],[2].

Mechanistic Rationale & Target Identification

The structural topology of β-elemolic acid features a rigid, hydrophobic tetracyclic core paired with a polar carboxylate moiety. This amphipathic nature makes it an ideal candidate for binding within deep, hydrophobic enzymatic pockets that possess polar entryways.

-

HMGR (Cholesterol Metabolism): β-elemolic acid inserts into the hydrophobic cavity of HMGR. Its carboxyl group mimics the β-hydroxy acid function of native statins, stabilizing the complex through electrostatic interactions with key amino acids1[1].

-

GIIA (Inflammatory Cascade): GIIA is a critical upstream enzyme in the inflammatory pathway. β-elemolic acid acts as a potent competitive inhibitor by directly interacting with the His-47/Asp-48 catalytic diad, effectively halting the hydrolysis of membrane phospholipids2[2].

Pathway Modulation: Translating Binding to Bioactivity

The in silico affinity of β-elemolic acid for GIIA translates directly to profound downstream pathway modulation. By anchoring into the GIIA active site, β-elemolic acid competitively blocks the substrate-binding pocket3[3]. This prevents the release of arachidonic acid, effectively starving the downstream MAPK signaling cascade of its primary lipid mediator. Consequently, the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, is significantly downregulated4[4].

Fig 1: Mechanistic pathway of GIIA inhibition by β-Elemolic acid and MAPK suppression.

Self-Validating In Silico Protocol

To ensure high-fidelity predictions, we employ a self-validating computational pipeline. Each step is designed with built-in causality checks to prevent false-positive artifacts.

Fig 2: Self-validating in silico workflow for β-Elemolic acid target prediction.

Step 1: Ligand and Receptor Preparation

-

Action: Retrieve 3D crystal structures of HMGR and GIIA from the Protein Data Bank. Assign protonation states at physiological pH (7.4) using tools like Epik.

-

Causality: The carboxylate group of β-elemolic acid must be correctly ionized (deprotonated) to form critical salt bridges with basic residues (e.g., Lys692 in HMGR). Unresolved steric clashes lead to artificial binding poses.

-

Self-Validation: Perform restrained energy minimization (e.g., OPLS4 force field) until the heavy-atom RMSD converges to 0.3 Å. This ensures the protein is thermodynamically relaxed while preserving native folds.

Step 2: Grid Generation and Induced Fit Docking (IFD)

-

Action: Define the receptor grid box centered on the native co-crystallized ligand. Execute Induced Fit Docking (IFD) rather than standard rigid docking.

-

Causality: Enzymes like HMGR possess highly plastic hydrophobic cavities. Rigid docking fails to capture the true binding pose because it ignores side-chain conformational dynamics. IFD allows residues within 5 Å of the ligand to optimize their positions, yielding a biologically accurate complex[1].

-

Self-Validation: Re-dock the native ligand (e.g., lovastatin for HMGR). If the RMSD between the docked pose and the crystal structure is < 2.0 Å, the grid and scoring function are validated.

Step 3: Molecular Dynamics (MD) Simulation

-

Action: Subject the top-scoring β-elemolic acid complexes to a 100 ns MD simulation in an explicit solvent environment (TIP3P water model) with physiological ion concentrations (0.15 M NaCl).

-

Causality: Docking only provides a static snapshot. MD simulations assess the thermodynamic stability of the complex over time, accounting for solvent effects and kinetic energy.

-

Self-Validation: Analyze the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) trajectories. A ligand RMSD that plateaus with < 2.5 Å fluctuation confirms stable binding and rules out transient, false-positive docking artifacts.

Quantitative Binding Profiles

The computational predictions are strongly corroborated by empirical in vitro assays. The table below synthesizes the in silico binding profiles and their corresponding biological validations.

| Target Protein | Ligand | Primary Bioactivity | Computational Affinity | Key Interacting Residues | Experimental Validation |

| HMGR | β-Elemolic Acid | Cholesterol-Lowering | High IFD Score | Asp690, Ala751, Lys692, Ser684, Lys735 | Reduced cholesterol in THLE-3 cells |

| GIIA | Elemolic Acid | Anti-Inflammatory | E-value: -309.23 | His-47, Asp-48 (Catalytic Diad) | IC50 = 5.70 ± 0.02 µM |

Conclusion

The in silico characterization of β-elemolic acid demonstrates the power of combining Induced Fit Docking with Molecular Dynamics to predict triterpenoid bioactivity. By establishing self-validating protocols, researchers can confidently map the multi-target pharmacological profile of β-elemolic acid, paving the way for its development as a dual-action therapeutic for hypercholesterolemia and chronic inflammation.

References

- Bioactive Triterpenes of Protium heptaphyllum Gum Resin Extract Display Cholesterol-Lowering Potential. nih.gov.

- Group IIA secreted phospholipase A2 inhibition by elemolic acid as a function of anti-inflamm

- Group IIA secreted phospholipase A 2 inhibition by elemolic acid as a function of anti-inflammatory activity.

- Integrating Strategies of Herbal Metabolomics, Network Pharmacology, and Experiment Validation to Investigate Frankincense Processing Effects. frontiersin.org.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Integrating Strategies of Herbal Metabolomics, Network Pharmacology, and Experiment Validation to Investigate Frankincense Processing Effects [frontiersin.org]

HPLC method for quantification of beta-Elemolic acid in frankincense

Application Note: HPLC-DAD Method for the Quantification of β -Elemolic Acid in Frankincense (Boswellia spp.)

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Biological Significance